
Sephin1
Übersicht
Beschreibung
Icerguastat, also known as Sephin1, is a small molecule compound that has garnered significant attention in the field of medical research. It is a derivative of Guanabenz, but unlike Guanabenz, it lacks α2-adrenergic activity. Icerguastat is primarily recognized for its role as a selective inhibitor of the phosphatase regulatory subunit PPP1R15A (R15A). This inhibition prolongs the protective response of eIF2α phosphorylation, which is crucial in managing cellular stress responses .
Wissenschaftliche Forschungsanwendungen
Applications in Multiple Sclerosis
Multiple sclerosis is characterized by the loss of oligodendrocytes and myelin, leading to neurological impairment. Research indicates that Sephin1 may provide neuroprotective benefits:
- Protection of Oligodendrocytes : Studies demonstrate that this compound treatment significantly delays disease onset and reduces oligodendrocyte and axon loss in experimental autoimmune encephalomyelitis (EAE) mouse models, which mimic multiple sclerosis .
- Combination Therapy : When used alongside interferon beta-1a, this compound has shown enhanced therapeutic effects compared to either treatment alone, suggesting a synergistic approach could improve clinical outcomes for MS patients .
Applications in Amyotrophic Lateral Sclerosis
This compound has also been investigated for its potential in treating amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease:
- Counteracting Protein Misfolding : In mouse models of ALS, this compound has been reported to mitigate the effects of protein aggregation associated with the disease. It promotes motor neuron survival and reduces markers of endoplasmic reticulum stress .
- Improvement in Motor Function : Treated mice exhibited improved motor function and greater preservation of motor neurons compared to untreated controls .
Case Studies and Findings
Study Focus | Findings | Implications |
---|---|---|
Multiple Sclerosis (EAE model) | This compound delayed disease onset and reduced CNS inflammation | Potential for clinical application in MS therapy |
Amyotrophic Lateral Sclerosis | Reduced protein aggregation and improved motor neuron survival | Suggests utility in treating ALS and similar neurodegenerative disorders |
Wirkmechanismus
Target of Action
Sephin1 is a selective inhibitor of stress-induced PPP1R15A . PPP1R15A is a regulatory subunit of protein phosphatase 1 and regulates stress-induced eIF2α (α subunit of eukaryotic translation initiation factor 2) . The primary role of PPP1R15A is to promote the unfolded protein response (UPR) and restore protein homeostasis .
Mode of Action
This compound inhibits the dephosphorylation of eIF2α, thereby enhancing the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . It has been reported that this compound disrupts the association between two of the three component proteins that come together to create the active enzyme in a particular phosphatase .
Biochemical Pathways
This compound affects the integrated stress response (ISR) pathway. The ISR is initiated by the phosphorylation of eIF2α to diminish global protein translation and selectively allow for the synthesis of protective proteins . This compound inhibits eIF2α dephosphorylation, thereby prolonging the ISR . It has been found that this compound dose-dependently mitigates the changes in NF-κB, MAPK, and c-FOS and the subsequent nuclear factor of activated T cells 1 (NFATc1) translocation in RANKL-stimulated BMMs .
Result of Action
This compound has been reported to suppress neurodegeneration in a group of genetically modified mice by inhibiting a particular phosphatase . It has also been found to significantly inhibit osteoclastogenesis in vitro . Furthermore, this compound or PPP1R15A knockdown suppressed osteoclastogenesis in CD14+ monocytes from osteoporosis patients .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged ISR, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .
Biochemische Analyse
Biochemical Properties
Sephin1 interacts with the protein PPP1R15A, a stress-induced regulatory subunit of the protein phosphatase 1 complex that dephosphorylates eIF2α . This interaction prolongs the phosphorylation of eIF2α, thereby enhancing the integrated stress response .
Cellular Effects
This compound has been shown to have protective effects on oligodendrocytes, reducing the cytotoxic impact of inflammation on these cells . It also attenuates the IRE1 branch of the endoplasmic reticulum unfolded protein response .
Molecular Mechanism
This compound inhibits the dephosphorylation of eIF2α by interacting with PPP1R15A . This prolongs the integrated stress response, allowing for the synthesis of protective proteins and reducing global protein translation .
Dosage Effects in Animal Models
In a mouse model of multiple sclerosis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .
Metabolic Pathways
This compound is involved in the integrated stress response pathway, where it interacts with the enzyme eIF2α and the protein PPP1R15A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Icerguastat involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboximidamide. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods: Industrial production of Icerguastat follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity. The final product is subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to confirm its identity and purity .
Types of Reactions:
Oxidation: Icerguastat can undergo oxidation reactions, particularly at the hydrazinecarboximidamide moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Icerguastat can participate in substitution reactions, especially involving the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Guanabenz: The parent compound of Icerguastat, known for its α2-adrenergic activity.
Salubrinal: Another compound that inhibits eIF2α dephosphorylation but through a different mechanism.
Tunicamycin: A compound that induces the unfolded protein response but is not selective for PPP1R15A.
Uniqueness of Icerguastat: Icerguastat is unique in its selective inhibition of PPP1R15A, which allows for a targeted prolongation of the ISR without affecting other pathways. This selectivity reduces potential side effects and enhances its therapeutic potential in treating neurodegenerative and protein misfolding diseases .
Biologische Aktivität
Sephin1 is a small molecule derived from guanabenz, primarily recognized for its role as a selective inhibitor of the protein phosphatase 1 regulatory subunit 15A (PPP1R15A), which is involved in the dephosphorylation of the translation initiation factor eIF2α. By inhibiting this process, this compound prolongs the phosphorylation of eIF2α, a crucial mechanism in the integrated stress response (ISR), which plays a significant role in cellular protection against various stresses, including viral infections and neurodegenerative conditions.
Antiviral Properties
This compound has been evaluated for its antiviral activity against several viruses. Key findings include:
- Human Respiratory Syncytial Virus (hRSV) : this compound demonstrated a 30-fold inhibition of hRSV replication at a concentration of 50 μM in HEp-2 cells, indicating its potential as an antiviral agent against respiratory viruses .
- Other Viruses : The compound also showed effectiveness against measles virus, human adenovirus 5, human enterovirus D68, and human cytomegalovirus. However, it was ineffective against influenza and Japanese encephalitis viruses .
The mechanism underlying these antiviral effects is linked to the enhancement of eIF2α phosphorylation, which is part of the cellular antiviral response mediated by protein kinase R (PKR) .
Neuroprotective Effects
This compound has been extensively studied for its neuroprotective properties, particularly in models of multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS):
- Multiple Sclerosis : In chronic experimental autoimmune encephalomyelitis (EAE) mouse models, this compound treatment resulted in:
- Amyotrophic Lateral Sclerosis : this compound has shown promise in ALS models by:
The primary mechanism through which this compound exerts its biological effects is by prolonging the ISR via inhibition of PPP1R15A. This leads to sustained eIF2α phosphorylation, which helps cells cope with stressors such as inflammation and viral infections. The ISR is crucial for:
- Protecting oligodendrocytes from inflammatory damage in MS.
- Mitigating excitotoxicity in neuronal cells exposed to harmful stimuli such as NMDA .
Summary of Research Findings
The following table summarizes key research findings on this compound's biological activities:
Case Study 1: Multiple Sclerosis
In a controlled study involving EAE mice treated with this compound, researchers observed a significant reduction in disease severity and inflammatory markers compared to untreated controls. The combination therapy with interferon beta-1a further enhanced these protective effects.
Case Study 2: Amyotrophic Lateral Sclerosis
In ALS mouse models, this compound treatment led to notable improvements in motor function and neuron preservation. Treated mice exhibited fewer signs of muscle atrophy and maintained better balance compared to untreated counterparts.
Eigenschaften
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJALXSRRSUHR-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
951441-04-6, 13098-73-2 | |
Record name | IFB-088 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icerguastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC65390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ICERGUASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.